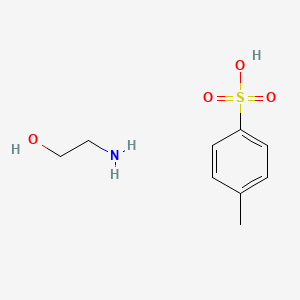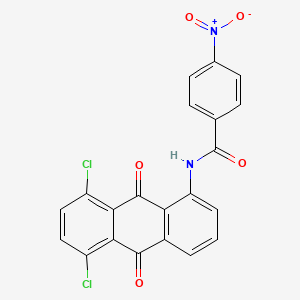![molecular formula C14H24O3 B12666198 Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate CAS No. 84812-65-7](/img/structure/B12666198.png)
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-208-9, also known as ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate, is a chemical compound with the molecular formula C14H24O3 . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several synthetic routes. One common method includes the esterification of 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
Scientific Research Applications
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents on the spiro ring.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Propyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar ester but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ester group and the spiro ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
84812-65-7 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-5-6-8-11-9-7-10-14(11)12(17-14)13(15)16-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
KUPPWEZAXZBBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC12C(O2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


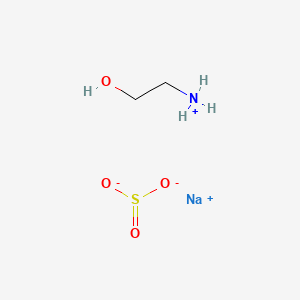

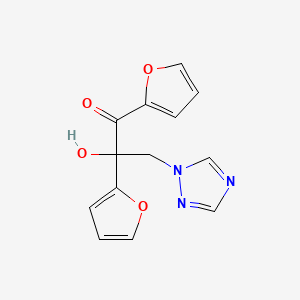
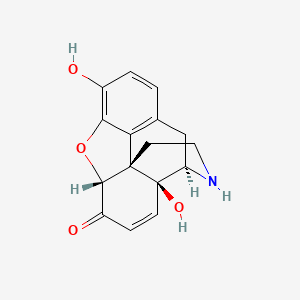
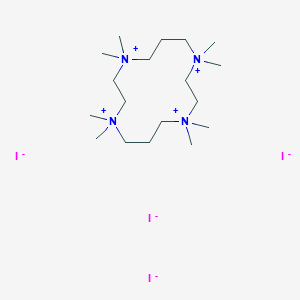
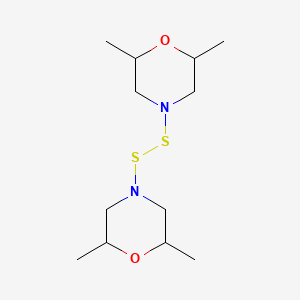
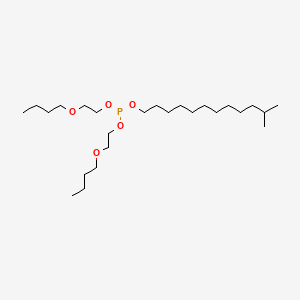
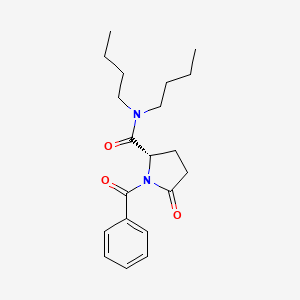

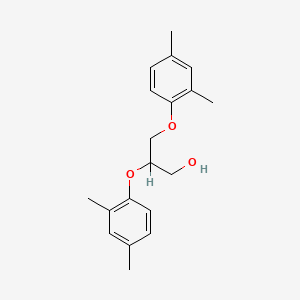
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
